molecular formula C21H15BrN4O3 B606916 D561-0775 CAS No. 1112400-30-2

D561-0775

Cat. No. B606916
M. Wt: 451.28
InChI Key: DBRZPZIWXMNBCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D561-0775 is a direct AMPK agonist, showing potential anti-cancer activity via inducing apoptosis, cell cycle arrest, suppressing glycolysis and cholesterol synthesis after activation of AMPK in gefitinib-resistant H1975 cells.

Scientific Research Applications

  • Cancer Treatment Potential:

    • D561-0775 is identified as a novel direct AMPK agonist. It has shown significant inhibitory effects on gefitinib-resistant NSCLC cell lines, with less cytotoxicity to normal cells. The activation of AMPK by D561-0775 leads to apoptosis, cell cycle arrest, suppression of glycolysis, and cholesterol synthesis in gefitinib-resistant H1975 lung cancer cells (Chen et al., 2017).
    • In another study, the same team highlighted the potential of D561-0775 as a new chemical structure for developing cancer drugs targeting gefitinib-resistant NSCLC patients. The drug activates the AMPK/mTOR signaling pathway, resulting in induction of apoptosis and cell cycle arrest (Chen et al., 2018).
  • Mechanism of Action:

    • The effectiveness of D561-0775 in cancer treatment is attributed to its role as a direct activator of the AMPK enzyme. The activation of AMPK is a promising anti-cancer strategy, as it is a rate-limiting enzyme in metabolism and plays a crucial role in regulating cellular energy balance. By targeting AMPK directly, D561-0775 disrupts the energy metabolism of cancer cells, particularly those resistant to other treatments (Chen et al., 2017).
  • Research Implications:

    • The discovery and development of D561-0775 offer a new avenue for treating cancers that have developed resistance to other forms of chemotherapy. Its specific action on AMPK and the subsequent metabolic disruption it causes in cancer cells make it a significant subject of ongoing cancer research.

properties

CAS RN

1112400-30-2

Product Name

D561-0775

Molecular Formula

C21H15BrN4O3

Molecular Weight

451.28

IUPAC Name

2-{5-[(4-Bromophenoxy)methyl]-2-furyl}-5-[(3-pyridinylmethyl)amino]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C21H15BrN4O3/c22-15-3-5-16(6-4-15)27-13-17-7-8-19(28-17)21-26-18(10-23)20(29-21)25-12-14-2-1-9-24-11-14/h1-9,11,25H,12-13H2

InChI Key

DBRZPZIWXMNBCI-UHFFFAOYSA-N

SMILES

N#CC1=C(NCC2=CC=CN=C2)OC(C3=CC=C(COC4=CC=C(Br)C=C4)O3)=N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

D561-0775;  D5610775;  D561 0775;  D-561-0775;  D 561-0775;  D-5610775

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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